1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Overview
Description
Preparation Methods
The synthesis of ATHPINACA isomer 2 involves the reaction of 1-(tetrahydro-2H-pyran-4-yl)methylamine with tricyclo[3.3.1.13,7]dec-2-yl-1H-indazole-3-carboxylic acid chloride . The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to obtain ATHPINACA isomer 2 in high purity .
Chemical Reactions Analysis
ATHPINACA isomer 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ATHPINACA isomer 2 into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indazole ring is substituted with various nucleophiles.
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of ATHPINACA isomer 2 .
Scientific Research Applications
ATHPINACA isomer 2 has several scientific research applications:
Mechanism of Action
The mechanism of action of ATHPINACA isomer 2 involves its interaction with cannabinoid receptors in the body. It binds to the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids . This interaction leads to the activation of various signaling pathways, resulting in the compound’s physiological effects .
Comparison with Similar Compounds
ATHPINACA isomer 2 is structurally similar to other synthetic cannabinoids such as CUMYL-THPINACA and AKB48 (APINACA) . it is unique due to its specific adamantyl moiety, which distinguishes it from other compounds . The similar compounds include:
- CUMYL-THPINACA
- AKB48 (APINACA)
- 5F-APINACA
- ADB-CHMINACA
- MDMB-CHMINACA
ATHPINACA isomer 2’s unique structure and properties make it a valuable compound for scientific research and forensic applications .
Biological Activity
1-[(Tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide, commonly referred to as ATHPINACA, is a synthetic cannabinoid with a complex molecular structure that includes a tetrahydro-2H-pyran moiety and a tricyclic decahydro structure. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in relation to cannabinoid receptors.
- Molecular Formula : C24H31N3O2
- Molecular Weight : 393.5 g/mol
- Boiling Point : Approximately 625.4 °C
- Density : 1.44 g/cm³
- Solubility :
- DMF: 30 mg/ml
- DMSO: 1 mg/ml
- Ethanol: 25 mg/ml
Property | Value |
---|---|
Molecular Weight | 393.5 g/mol |
Boiling Point | 625.4 °C |
Density | 1.44 g/cm³ |
Solubility | DMF (30 mg/ml), DMSO (1 mg/ml), Ethanol (25 mg/ml) |
Biological Activity
ATHPINACA exhibits significant biological activity primarily as a cannabinoid receptor agonist, interacting with both CB1 and CB2 receptors. This interaction is crucial for its pharmacological effects.
ATHPINACA is believed to bind to the CB1 receptor, which is predominantly found in the central nervous system (CNS). This binding mimics the effects of Δ9-tetrahydrocannabinol (THC), leading to psychoactive effects such as euphoria and altered sensory perception. Notably, ATHPINACA may demonstrate a higher affinity for the CB1 receptor compared to THC, potentially resulting in more pronounced effects .
Pharmacological Effects
Research indicates that ATHPINACA may provide analgesic effects without the adverse side effects commonly associated with other cannabinoids . Its unique structural features contribute to its binding affinity and selectivity toward cannabinoid receptors, making it a candidate for further pharmacological studies.
Study on Binding Affinity
A study utilized radiolabeled ligands to assess the binding affinity of ATHPINACA to cannabinoid receptors in vitro. Results indicated that ATHPINACA demonstrated selective binding characteristics, which could be advantageous for therapeutic applications aimed at reducing pain and inflammation without significant CNS side effects .
Comparative Analysis with Similar Compounds
ATHPINACA shares structural similarities with other cannabinoid receptor agonists, which influences its pharmacological properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(1-adamantyl)-1-pentylindazole-3-carboxamide | Adamantane moiety | Cannabinoid receptor agonist |
5F-MDMB-PICA | Fluorinated derivative | Potent CB receptor agonist |
AB-PINACA | Similar indazole structure | Cannabinoid receptor agonist |
This comparative analysis highlights how variations in functional groups and substituents can significantly impact the pharmacological properties and receptor selectivity of cannabinoid derivatives .
Potential Applications
The biological activity of ATHPINACA suggests various potential applications in therapeutic contexts, particularly in pain management and anti-inflammatory treatments. Its selective action on cannabinoid receptors positions it as a promising candidate for research into new analgesics that minimize psychoactive side effects.
Properties
CAS No. |
1400742-48-4 |
---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28) |
InChI Key |
XFZLBNDGZVRJNJ-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6 |
Synonyms |
AD-THPINACA; Adamantyl-THPINACA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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